molecular formula C15H12Cl2N2 B11811884 2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 1338682-71-5

2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11811884
CAS No.: 1338682-71-5
M. Wt: 291.2 g/mol
InChI Key: MOTYOOWHCZEJBO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole class Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in microorganisms. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

    2-Phenylbenzimidazole: Known for its use in sunscreen formulations.

    2-Methylbenzimidazole: Studied for its antifungal properties.

    2-(2,4-Dichlorophenyl)-1H-benzo[d]imidazole: Similar structure but lacks the dimethyl groups, affecting its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.

Properties

CAS No.

1338682-71-5

Molecular Formula

C15H12Cl2N2

Molecular Weight

291.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C15H12Cl2N2/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-4-3-10(16)7-12(11)17/h3-7H,1-2H3,(H,18,19)

InChI Key

MOTYOOWHCZEJBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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